molecular formula C9H12ClNO2 B3284540 Methyl 2-(phenylamino)acetate hydrochloride CAS No. 78733-46-7

Methyl 2-(phenylamino)acetate hydrochloride

Cat. No.: B3284540
CAS No.: 78733-46-7
M. Wt: 201.65 g/mol
InChI Key: AJHZGVMKIXHMNP-UHFFFAOYSA-N
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Description

Methyl 2-(phenylamino)acetate hydrochloride (CAS 78733-46-7) is an organic compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Structurally, it consists of a phenylamino group (–NH–C₆H₅) attached to an acetate backbone, with a methyl ester functional group and a hydrochloride counterion. Its primary applications are inferred to be in pharmaceutical or agrochemical research, given its structural similarity to other bioactive esters .

Properties

IUPAC Name

methyl 2-anilinoacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)7-10-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHZGVMKIXHMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(phenylamino)acetate hydrochloride can be synthesized through the reaction of methyl chloroacetate with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated as a hydrochloride salt by treating the reaction mixture with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylamino)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 2-(phenylamino)acetate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, making it useful in producing pharmaceuticals and agrochemicals. For instance, it can be synthesized through the reaction of methyl chloroacetate with aniline under basic conditions, yielding a compound that can undergo further transformations to create other valuable derivatives.

Reactions Involving this compound

  • Oxidation : Can be oxidized to yield corresponding carboxylic acids.
  • Reduction : The ester group can be reduced to an alcohol using agents like lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can replace the ester group with other functional groups.

Biological Applications

Enzyme Studies
In biological research, this compound is utilized to study enzyme-catalyzed reactions. It acts as a substrate in biochemical assays, allowing researchers to investigate enzyme kinetics and mechanisms.

Drug Development
This compound is also significant in medicinal chemistry as a precursor for synthesizing drugs with analgesic and anti-inflammatory properties. Its ability to interact with various biomolecules makes it a candidate for developing new therapeutic agents.

Industrial Applications

Catalyst Development
this compound has been explored in the development of bifunctional catalysts for chemical reactions. For example, it was used in a study that demonstrated its role in synthesizing methyl acrylate from methyl acetate and formaldehyde. The study highlighted how modifications to the catalyst's surface properties influenced its activity.

Analytical Chemistry
In analytical settings, this compound is applied in various techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra-Performance Liquid Chromatography). It serves as both a target compound for separation processes and as a standard for method validation .

Case Studies

  • Catalyst Development Study : A recent study demonstrated the use of this compound in developing catalysts that enhance reaction efficiency in organic synthesis. The findings indicated significant improvements in yield when optimized conditions were applied.
  • Biochemical Assay Research : In another case, researchers employed this compound as a substrate to investigate enzyme kinetics, revealing insights into the catalytic mechanisms of specific enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of methyl 2-(phenylamino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(phenylamino)acetate hydrochloride with structurally or functionally analogous compounds, highlighting key differences in molecular features, synthesis, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features Key Differences
This compound 78733-46-7 C₉H₁₂ClNO₂ 201.65 Phenylamino group, methyl ester, hydrochloride salt Baseline compound for comparison.
2-(Methylamino)-2-phenylacetic acid hydrochloride 28544-42-5 C₉H₁₂ClNO₂ 201.65 Methylamino group, carboxylic acid, hydrochloride salt Replaces the ester with a carboxylic acid, altering solubility and reactivity .
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride 141109-13-9 C₁₀H₁₁Cl₂NO₂ 232.10 2-Chlorophenyl substituent, amino group, methyl ester Chlorine atom enhances lipophilicity and potential bioactivity .
Methyl 2-(4-aminophenyl)acetate hydrochloride 83528-16-9 C₉H₁₂ClNO₂ 201.65 Para-aminophenyl group, methyl ester Amino group at the para position may improve water solubility .
ON 01910.Na (sodium ester derivative) Not provided C₂₃H₂₇NNaO₈S 508.52 Styrylsulfonyl and methoxy groups, sodium salt Complex sulfonyl-methoxy substituents enhance radioprotective properties .

Key Findings from Comparative Analysis :

Functional Group Variations: The replacement of the methyl ester in this compound with a carboxylic acid (as in 2-(methylamino)-2-phenylacetic acid hydrochloride) significantly impacts solubility and metabolic stability. Acid derivatives are typically more polar but less bioavailable in vivo .

For example, describes a similar esterification process using methanol and sulfuric acid .

Pharmacological Applications: ON 01910.Na, a structurally complex sodium ester, demonstrates radioprotective effects in preclinical studies, likely due to its sulfonyl and methoxy substituents enhancing radical scavenging . Methyl 2-(4-aminophenyl)acetate hydrochloride (CAS 83528-16-9) is used in drug development for its para-aminophenyl group, which is a common motif in kinase inhibitors .

Safety Profiles: Limited safety data are available for this compound, though esters like Methyl 2-hydroxyacetate (CAS 96-35-5) require precautions for inhalation and skin contact .

Biological Activity

Methyl 2-(phenylamino)acetate hydrochloride, also known by its chemical identifier 78733-46-7, has garnered attention for its diverse biological activities, particularly as a serine protease inhibitor . This compound has been studied for its potential therapeutic applications in various fields, including cancer treatment and antimicrobial activity. Below is a comprehensive overview of its biological activity, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C9_9H10_10ClN\O2_2
  • Molecular Weight : 201.63 g/mol

The primary mechanism of action for this compound involves the inhibition of serine proteases. These enzymes play crucial roles in various biological processes, including protein digestion and cell signaling. By inhibiting serine proteases, this compound can prevent the breakdown of proteins, which may contribute to its anticancer and antimicrobial effects .

Anticancer Activity

This compound has shown significant anticancer properties in various studies. For instance:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50_{50} values reported for these cell lines demonstrate a potent inhibitory effect, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, characterized by increased sub-G1 phase populations and early/late apoptotic markers when analyzed through flow cytometry . This indicates that this compound may trigger programmed cell death pathways in malignant cells.
Cell LineIC50_{50} (µM)Effect on Cell Cycle
MCF-7< 1Induces G2/M phase arrest
HCT-116Not specifiedApoptosis induction

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial action .
  • Mechanism : Its antimicrobial activity may be attributed to its ability to inhibit specific enzymes critical for bacterial survival, similar to its action on serine proteases.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on HeLa cells, showing promising results with an IC50_{50} value comparable to standard chemotherapeutic agents like doxorubicin .
  • Zebrafish Model : In vivo studies using zebrafish embryos indicated that the compound did not exhibit significant toxicity at concentrations up to 1 mM while maintaining its anticancer efficacy .
  • Protease Inhibition : Experimental assays confirmed that this compound effectively inhibits serine proteases involved in tumor progression and inflammation, highlighting its dual role in cancer therapy and anti-inflammatory applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(phenylamino)acetate hydrochloride, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via catalytic hydrogenation using Pd/C under 40 psi H₂ pressure in ethanol, followed by purification via silica gel column chromatography . Acidic workup (e.g., 2M HCl in ethyl acetate) is used to isolate the hydrochloride salt. Optimization involves adjusting reaction time (typically 1–3 hours) and catalyst loading to improve yield (e.g., 94% purity achieved in similar syntheses) .
  • Key parameters : Monitor reaction completion using TLC, and confirm purity via NMR (e.g., characteristic peaks for methyl ester at δ 3.6–3.8 ppm) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Analytical techniques :

  • NMR : ¹H and ¹³C NMR verify the methyl ester group, phenylamino moiety (δ 6.5–7.5 ppm for aromatic protons), and hydrochloride salt formation (broad NH peak at δ 9–10 ppm) .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~210 for the free base; +HCl adds ~36.5 g/mol) .
  • Elemental analysis : Matches calculated C, H, N, and Cl percentages to validate stoichiometry .

Q. What purification methods are recommended for isolating this compound?

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 30–70% ethyl acetate) effectively separates the product from unreacted precursors .
  • Crystallization : Recrystallization from ethyl acetate/hexane mixtures yields high-purity solids (≥98% by HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for Methyl 2-(phenylamino)acetate derivatives?

  • Approach : Cross-validate NMR and MS data with synthetic intermediates. For example, discrepancies in NH proton shifts may arise from salt formation or solvent polarity. Use deuterated DMSO for better NH peak resolution .
  • Case study : In analogous compounds (e.g., ON 01910.Na ), adjusting pH during analysis resolved spectral inconsistencies caused by tautomerism .

Q. What strategies are employed to study the structure-activity relationship (SAR) of Methyl 2-(phenylamino)acetate derivatives in pharmacological models?

  • SAR design :

  • Modify substituents : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to assess binding affinity changes.
  • Salt forms : Compare hydrochloride vs. free base bioavailability in in vitro assays (e.g., enzyme inhibition IC₅₀) .
    • Example : ON 01210.Na , a structurally related compound, showed radioprotective effects in murine models via ROS scavenging, suggesting similar mechanisms for Methyl 2-(phenylamino)acetate derivatives .

Q. How are stability and degradation profiles of this compound characterized under varying storage conditions?

  • Protocol :

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., new peaks indicate hydrolysis of the ester group) .
  • Solution stability : Assess pH-dependent degradation (e.g., rapid hydrolysis in basic aqueous solutions) .

Key Considerations

  • Safety : Use NIOSH-approved respirators and chemical-resistant gloves during synthesis to avoid inhalation or dermal exposure .
  • Data Validation : Always cross-reference synthetic yields and spectral data with independent batches to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(phenylamino)acetate hydrochloride
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